

Unveiling the Toxicological Profile of 3-(Dimethylamino)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-(Dimethylamino)benzoic acid

Cat. No.: B154052

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Introduction

3-(Dimethylamino)benzoic acid (DMABA), a substituted benzoic acid derivative, finds application in various chemical syntheses. As with any chemical compound intended for use in research and development, particularly in pathways leading to potential drug candidates, a thorough understanding of its toxicological profile is paramount. This technical guide provides a consolidated overview of the currently available toxicological data for **3-(Dimethylamino)benzoic acid**, outlines standard experimental protocols for its assessment, and highlights areas where data is currently lacking.

Toxicological Data Summary

The available toxicological information for **3-(Dimethylamino)benzoic acid** is primarily derived from Safety Data Sheets (SDS) and indicates that the compound is an irritant.^{[1][2][3][4]} There is a notable absence of comprehensive, publicly available studies detailing quantitative toxicity metrics such as acute toxicity (LD50), genotoxicity, carcinogenicity, and reproductive toxicity.

GHS Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. **3-(Dimethylamino)benzoic acid** is consistently classified as follows:

Hazard Class	Hazard Category	Hazard Statement
Skin Corrosion/Irritation	Category 2	H315: Causes skin irritation[1][2][4][5]
Serious Eye Damage/Eye Irritation	Category 2	H319: Causes serious eye irritation[1][2][4][5]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)	Category 3	H335: May cause respiratory irritation[1][3][5]

Summary of Toxicological Endpoints

The following table summarizes the known toxicological endpoints for **3-(Dimethylamino)benzoic acid**. It is critical to note the significant data gaps for several key toxicological parameters.

Toxicological Endpoint	Result/Data	Remarks
Acute Oral Toxicity	No data available	-
Acute Dermal Toxicity	No data available	-
Acute Inhalation Toxicity	No data available	Classified as a respiratory irritant. [1] [3] [5]
Skin Corrosion/Irritation	Causes skin irritation [1] [2] [4] [5]	Consistent with GHS Category 2.
Serious Eye Damage/Irritation	Causes serious eye irritation [1] [2] [4] [5]	Consistent with GHS Category 2.
Respiratory or Skin Sensitization	No data available	-
Germ Cell Mutagenicity	No data available	-
Carcinogenicity	No data available	-
Reproductive Toxicity	No data available	-
Specific Target Organ Toxicity (Single Exposure)	May cause respiratory irritation [1] [3] [5]	Consistent with GHS Category 3.
Specific Target Organ Toxicity (Repeated Exposure)	No data available	-
Aspiration Hazard	No data available	-

Experimental Protocols

In the absence of specific published studies for **3-(Dimethylamino)benzoic acid**, this section details the standard and internationally recognized OECD (Organisation for Economic Co-operation and Development) guidelines for key toxicological assessments. These protocols would be the basis for any future comprehensive toxicological evaluation of this compound.

Acute Oral Toxicity - OECD 423 (Acute Toxic Class Method)

This method is used to estimate the acute oral toxicity of a substance.[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)

- Principle: A stepwise procedure is used where a small number of animals are dosed at defined levels. The outcome of the test in a preceding step determines the dose for the next step.
- Test Animals: Typically, rats of a single sex (usually females) are used.
- Procedure:
 - Animals are fasted prior to dosing.
 - The test substance is administered orally by gavage in a single dose.
 - A starting dose of 300 mg/kg is often used, with subsequent doses being increased or decreased depending on the observed toxicity.
 - Animals are observed for mortality and clinical signs of toxicity for at least 14 days.
 - Body weight is recorded weekly.
 - A necropsy is performed on all animals at the end of the study.
- Data Analysis: The results are used to classify the substance into one of the GHS categories for acute oral toxicity.

Acute Dermal Irritation/Corrosion - OECD 404

This test determines the potential of a substance to cause irritation or corrosion to the skin.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

- Principle: The test substance is applied to the skin of a single animal in a stepwise manner to observe for corrosive effects before proceeding to a full irritation test with additional animals.
- Test Animals: Albino rabbits are the preferred species.
- Procedure:
 - The fur is clipped from the dorsal area of the trunk of the animal.

- A 0.5 g or 0.5 mL amount of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.
- The exposure duration is typically 4 hours.
- After exposure, the patch is removed, and the skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.
- Data Analysis: Skin reactions are scored based on a standardized grading system. The mean scores for erythema and edema are used to classify the substance's irritation potential according to GHS.

Acute Eye Irritation/Corrosion - OECD 405

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.[\[16\]](#) [\[17\]](#)[\[18\]](#)[\[19\]](#)[\[20\]](#)

- Principle: The test substance is instilled into the conjunctival sac of one eye of an animal, with the other eye serving as a control.
- Test Animals: Albino rabbits are typically used.
- Procedure:
 - A single dose of 0.1 mL of liquid or 0.1 g of a solid substance is applied into the conjunctival sac of one eye.
 - The eyes are examined at 1, 24, 48, and 72 hours after instillation.
 - Observations are made for corneal opacity, iritis, and conjunctival redness and chemosis.
- Data Analysis: Ocular lesions are scored using a standardized system. The scores are used to classify the substance's eye irritation potential according to GHS.

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

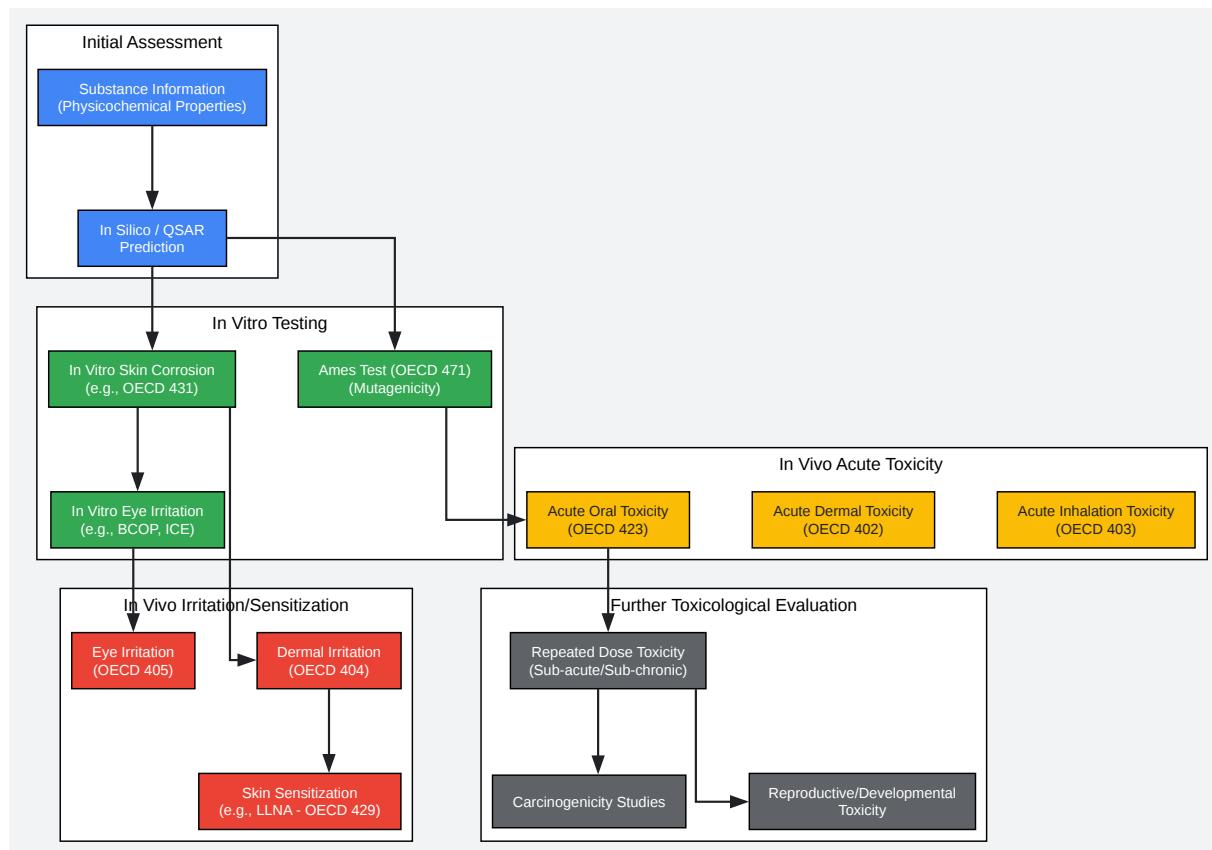
This in vitro test is widely used to assess the mutagenic potential of a chemical.[\[21\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)

- Principle: The test uses several strains of bacteria (e.g., *Salmonella typhimurium* and *Escherichia coli*) with mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan). The test chemical is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the specific amino acid.
- Procedure:
 - The bacterial strains are exposed to the test substance at various concentrations, both with and without an exogenous metabolic activation system (S9 mix from rat liver).
 - Two methods are commonly used: the plate incorporation method and the pre-incubation method.
 - After incubation for 48-72 hours, the number of revertant colonies is counted.
- Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies compared to the negative control.

Mandatory Visualizations

Experimental Workflow for Toxicological Assessment

The following diagram illustrates a typical workflow for the toxicological assessment of a chemical substance, starting from initial characterization to key in vivo and in vitro tests.



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Caption: A generalized workflow for the toxicological evaluation of a chemical substance.

Conclusion and Future Directions

The currently available data on the toxicology of **3-(Dimethylamino)benzoic acid** are limited to its classification as a skin, eye, and respiratory irritant. There is a critical need for comprehensive studies to elucidate its acute toxicity, genotoxicity, carcinogenicity, and reproductive toxicity to ensure its safe handling and to assess its potential for further development in any application. The experimental protocols outlined in this guide, based on internationally accepted OECD guidelines, provide a clear roadmap for generating the necessary data to fill these knowledge gaps. Researchers and drug development professionals should exercise due caution, adhering to the safety information provided in the SDS, until a more complete toxicological profile is established.

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